2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine
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Overview
Description
2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine is an organic compound that features a cyclopropylmethoxy group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine typically involves the reaction of cyclopropylmethanol with N-methyl-1-ethanamine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with the amine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction, and the process is often monitored using techniques like gas chromatography (GC) to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the cyclopropylmethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated compounds, bases like sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Various substituted ethanamine derivatives
Scientific Research Applications
2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the serotonin and dopamine systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethoxy)-N-methyl-1-propanamine
- 2-(Cyclopropylmethoxy)-N-methyl-1-butanamine
- 2-(Cyclopropylmethoxy)-N-methyl-1-pentanamine
Uniqueness
2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-4-5-9-6-7-2-3-7/h7-8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOCFOHQTOIOHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCC1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649834 |
Source
|
Record name | 2-(Cyclopropylmethoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883526-98-5 |
Source
|
Record name | 2-(Cyclopropylmethoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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